

Disulfiram impurity 1-d10 chemical structure and properties

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Compound of Interest

Compound Name: Disulfiram impurity 1-d10

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An In-depth Technical Guide to Disulfiram Impurity 1-d10

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for **Disulfiram impurity 1-d10**. It is intended for researchers, scientists, and drug development professionals working with Disulfiram and its related substances.

Chemical Structure and Properties

Disulfiram impurity 1-d10 is the deuterium-labeled form of Disulfiram impurity 1, also known as S-Methyl N,N-diethyldithiocarbamate. The "-d10" designation indicates that the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it a suitable internal standard for quantitative analysis by mass spectrometry.

Chemical Structure:

- Disulfiram Impurity 1 (S-Methyl N,N-diethyldithiocarbamate):
- Disulfiram Impurity 1-d10:**

A summary of the key chemical and physical properties for both **Disulfiram impurity 1-d10** and its non-labeled analog is presented in Table 1.

Table 1: Chemical and Physical Properties

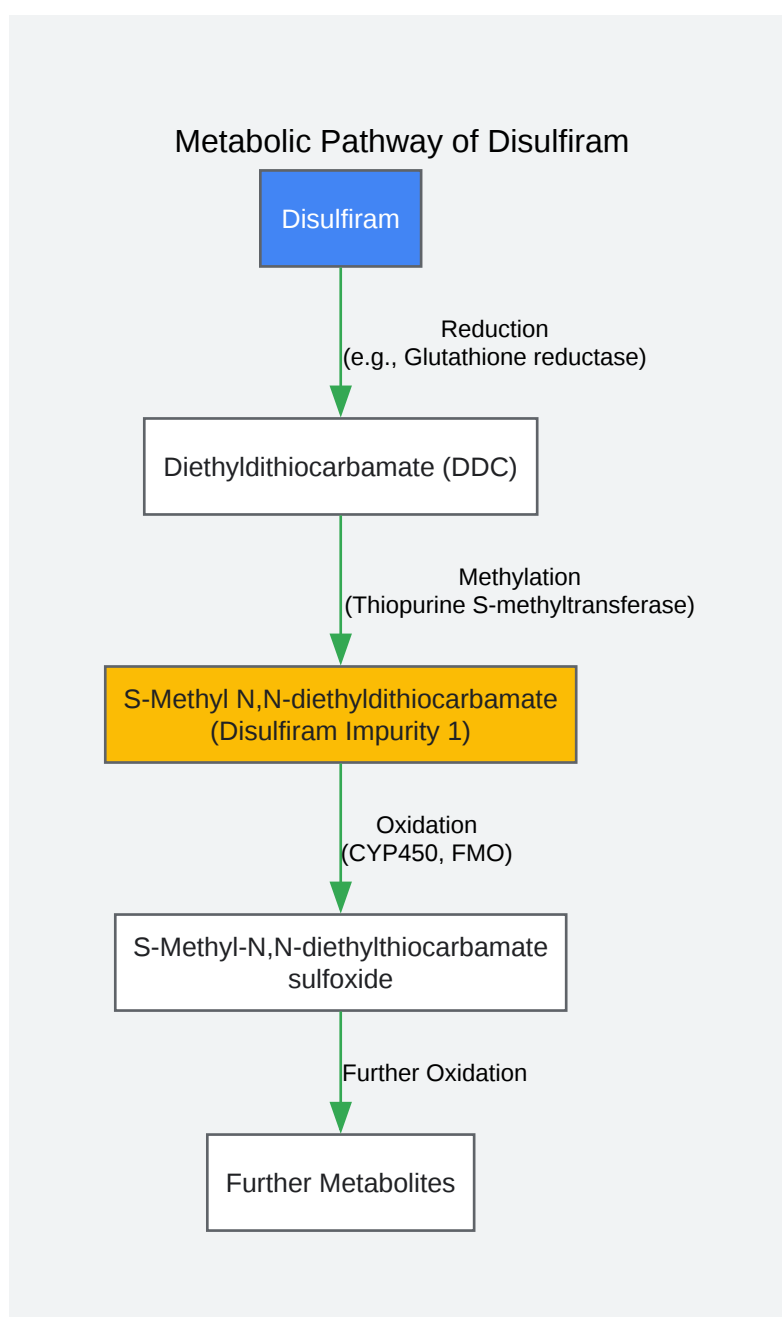
Property	Disulfiram Impurity 1-d10	S-Methyl N,N-diethyldithiocarbamate (Disulfiram Impurity 1)
IUPAC Name	Methyl N,N-bis(pentadeuterioethyl)carbamodithioate[1]	Methyl N,N-diethylcarbamodithioate
Synonyms	Methyl (Diethyl-d10)dithiocarbamate; N,N-Diethylcarbamodithioic Acid Methyl Ester-d10[1]	Methyl diethyldithiocarbamate; Me-DTC
CAS Number	Not available	686-07-7
Molecular Formula	C ₆ H ₃ D ₁₀ NS ₂ [2]	C ₆ H ₁₃ NS ₂
Molecular Weight	173.42 g/mol [2]	163.30 g/mol
Appearance	-	Clear colorless to light yellow oil
Boiling Point	Not available	Not available
SMILES	S=C(SC)N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[1])	CCN(CC)C(=S)SC
InChI	InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i4D2,5D2,1D3,2D3	InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3

Metabolic Pathway of Disulfiram

Disulfiram impurity 1 (S-Methyl N,N-diethyldithiocarbamate) is a significant metabolite of the alcohol-aversion drug, Disulfiram. Understanding its formation is crucial for pharmacokinetic and drug metabolism studies. The metabolic cascade involves several enzymatic steps, primarily occurring in the liver. Disulfiram is rapidly reduced to diethyldithiocarbamate (DDC),

which is then methylated to form S-Methyl N,N-diethyldithiocarbamate. This metabolite is further oxidized.

The following diagram illustrates the metabolic pathway leading to the formation and subsequent transformation of S-Methyl N,N-diethyldithiocarbamate.



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Disulfiram Metabolic Pathway

Experimental Protocols

Disulfiram impurity 1-d10 is primarily used as an internal standard in analytical methods for the quantification of its non-labeled counterpart in biological matrices. Below are detailed methodologies for relevant experimental procedures.

Quantification of S-Methyl N,N-diethyldithiocarbamate in Human Plasma by UPLC-MS/MS

This method is adapted from a validated assay for the determination of S-Methyl N,N-diethyldithiocarbamate in human plasma. **Disulfiram impurity 1-d10** would be an ideal internal standard for this assay.

Table 2: UPLC-MS/MS Method Parameters

Parameter	Value
Instrumentation	Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer
Column	Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 μ m)
Mobile Phase	Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in methanol (v/v)
Flow Rate	0.4 mL/min
Injection Volume	10 μ L
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection	Multiple Reaction Monitoring (MRM)
MRM Transitions	S-Methyl N,N-diethyldithiocarbamate: m/z 164 \rightarrow 88 Disulfiram impurity 1-d10: m/z 174 \rightarrow 98 (projected)

Sample Preparation:

- To 500 µL of human plasma, add a known concentration of **Disulfiram impurity 1-d10** as the internal standard.
- Perform a solid-phase extraction (SPE) using a suitable sorbent (e.g., C18).
- Wash the SPE cartridge to remove interferences.
- Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.

Synthesis of S-Methyl N,N-diethyldithiocarbamate

The following is a general procedure for the synthesis of S-Methyl N,N-diethyldithiocarbamate. A similar approach could be adapted for the synthesis of the deuterated analog using deuterated starting materials.

Reaction:

Sodium diethyldithiocarbamate + Methyl iodide → S-Methyl N,N-diethyldithiocarbamate + Sodium iodide

Procedure:

- Dissolve sodium diethyldithiocarbamate in a suitable solvent such as ethanol or acetone.
- Cool the solution in an ice bath.
- Add methyl iodide dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., diethyl ether).

- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography.

Analytical Data

Due to its nature as a specialized analytical standard, comprehensive public data for **Disulfiram impurity 1-d10** is limited. The following data is based on information available for the non-deuterated analog, S-Methyl N,N-diethyldithiocarbamate.

Mass Spectrometry:

The electron ionization mass spectrum of S-Methyl N,N-diethyldithiocarbamate is expected to show a molecular ion peak at m/z 163. Key fragment ions would correspond to the loss of the methyl group (m/z 148) and cleavage of the dithiocarbamate moiety. For **Disulfiram impurity 1-d10**, the molecular ion peak would be observed at m/z 173, with a corresponding shift in the fragment ions containing the deuterated ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed experimental ^1H and ^{13}C NMR spectra for S-Methyl N,N-diethyldithiocarbamate are not widely available in the public domain. However, based on the structure, the following characteristic chemical shifts can be predicted.

Table 3: Predicted NMR Chemical Shifts for S-Methyl N,N-diethyldithiocarbamate (in CDCl_3)

Group	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
-S-CH ₃	~2.6 (singlet)	~18
-N-CH ₂ -	~3.8 (quartet)	~50
-CH ₃	~1.3 (triplet)	~12
C=S	-	~200

For **Disulfiram impurity 1-d10**, the ^1H NMR spectrum would be significantly simplified due to the absence of protons on the ethyl groups. The ^{13}C NMR spectrum would show signals for the deuterated carbons, which may be broader and have different splitting patterns compared to the non-deuterated analog.

Conclusion

Disulfiram impurity 1-d10 is a critical analytical tool for the accurate quantification of S-Methyl N,N-diethyldithiocarbamate, a key metabolite of Disulfiram. This guide provides essential information on its chemical properties, metabolic context, and relevant experimental protocols. While comprehensive experimental data for the deuterated compound is scarce, the information provided for its non-labeled analog serves as a valuable reference for researchers in the field of drug metabolism and pharmaceutical analysis. Further studies to fully characterize the physicochemical and spectral properties of **Disulfiram impurity 1-d10** would be beneficial to the scientific community.

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References

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